![molecular formula C24H26ClN5O2S B2870944 N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1116038-31-3](/img/structure/B2870944.png)
N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN5O2S and its molecular weight is 484.02. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activities
N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide and related compounds have shown promising results as potential anticonvulsant compounds. For instance, some derivatives have exhibited significant activity in seizure models like the maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, without causing neurotoxicity (Aytemir, Çalış, & Özalp, 2004).
Genotoxicity Studies
The genotoxicity potential of related compounds has been explored. For example, certain derivatives have shown metabolism and dose-dependent increases in reverse mutations in specific strains, indicating possible genotoxic effects. These studies help in understanding the safety profile of these compounds (Kalgutkar et al., 2007).
Computational and Pharmacological Evaluation
Some derivatives of the compound have been evaluated for their potential in treating various conditions. Computational and pharmacological studies, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, have been performed. These studies contribute significantly to the development of new therapeutic agents (Faheem, 2018).
Antimicrobial Activities
The antimicrobial potential of similar compounds has been investigated. For example, certain pyran-4-one derivatives showed activity against various fungi and bacteria, indicating their potential as antimicrobial agents (Aytemir, Çalış, & Özalp, 2004).
Cardiovascular Effects
Research has also been conducted on the cardiovascular effects of related compounds. Studies on derivatives like mianserin hydrochloride have shown that they can effectively antagonize certain actions of 5-HT and histamine, affecting cardiovascular parameters (Saxena, van Houwelingen, & Bonta, 1971).
Enzyme Inhibition
Some derivatives have been studied for their enzyme inhibitory activities. For example, certain triazole analogues have shown inhibition potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating their therapeutic potential in conditions like Alzheimer's disease (Virk et al., 2018).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-17-18(25)6-5-7-19(17)28-22(31)16-33-24-23(26-10-11-27-24)30-14-12-29(13-15-30)20-8-3-4-9-21(20)32-2/h3-11H,12-16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUWLXDNXNGQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

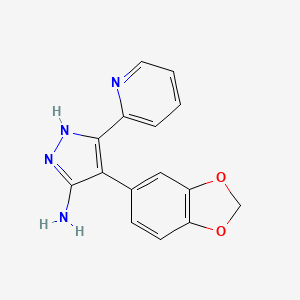
![Methyl 3-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2870863.png)
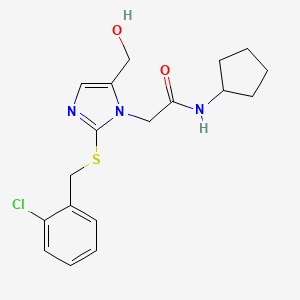
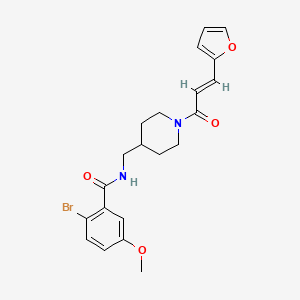

![N-[3-(dimethylamino)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2870871.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2870875.png)
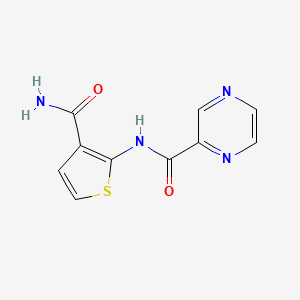
methanone](/img/structure/B2870877.png)
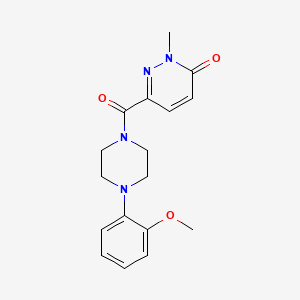
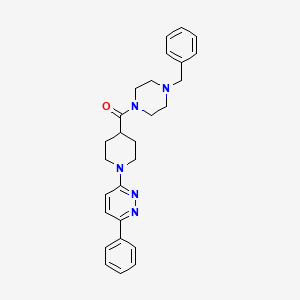
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)
![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)